Dabequin

Description

Historical Context of its Scientific Investigation and Development

The scientific investigation and development of Dabequin are linked to the search for effective agents against parasitic diseases, notably malaria. Research into antimalarial drugs has a long history, with early efforts focusing on natural sources like Cinchona bark, from which quinine (B1679958) was isolated in the 19th century. mmv.org The need for synthetic alternatives to naturally derived antimalarials and the emergence of drug resistance in parasites spurred the development of new compounds. researchgate.netresearchgate.net

This compound was discovered as a new substance and underwent intensive preclinical trials. scielo.brredalyc.orgresearchgate.net Following these trials, it was successfully tested in clinical trials on a larger scale within the USSR, as well as in Cuba and Vietnam. scielo.brredalyc.orgresearchgate.net This indicates a period of active investigation and development, likely in the latter half of the 20th century, within the framework of Soviet-era research into tropical diseases and antiparasitic preparations. scielo.brredalyc.orgresearchgate.net The E.I. Martsinovsky Institute of Medical Parasitology and Tropical Medicine played a significant role in the synthesis and study of antiparasitic drugs during this time. scielo.brredalyc.orgresearchgate.net

Research findings related to this compound have included studies on its pharmacokinetics, such as investigations into its levels in biological fluids like serum and blood in monkeys. researchgate.net Methods for its quantification, such as spectrofluorimetry, have also been developed and studied, determining its maximum excitation and emission wavelengths. researchgate.net

Chemical Classification within Aminoquinoline Derivatives

This compound is classified as a derivative of aminoquinoline. cymitquimica.combioscience.co.ukhodoodo.commedkoo.comevitachem.comhodoodo.com The aminoquinoline class of compounds is significant in medicinal chemistry, particularly in the development of antimalarial agents. researchgate.netresearchgate.netwikipedia.org Chloroquine, a historically important synthetic chemotherapeutic agent for malaria, is a well-known 4-aminoquinoline (B48711). researchgate.net The quinoline (B57606) nucleus, a core structural element found in quinine, became an important basis for many synthetic antimalarials. researchgate.net

Aminoquinolines are characterized by a quinoline ring system with an amino group substitution. The specific position and nature of this substitution, as well as further modifications to the molecule, define the various aminoquinoline derivatives. This compound's classification places it within this group of compounds that share a common structural foundation derived from aminoquinoline.

Research into aminoquinolines has explored structure-activity relationships to understand how chemical structure influences their biological activity. researchgate.net The development of new aminoquinoline derivatives has been driven by the need to overcome challenges such as drug resistance in parasites. researchgate.net

| Property | Value | Source |

| Molecular Weight | 489.4 | cymitquimica.com |

| Formula | C₁₉H₂₉N₃O₈P₂ | cymitquimica.com |

| Appearance | Solid | cymitquimica.com |

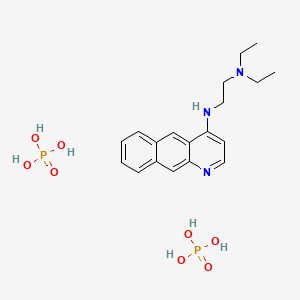

Structure

3D Structure of Parent

Properties

CAS No. |

56548-51-7 |

|---|---|

Molecular Formula |

C19H29N3O8P2 |

Molecular Weight |

489.4 g/mol |

IUPAC Name |

N-benzo[g]quinolin-4-yl-N',N'-diethylethane-1,2-diamine;phosphoric acid |

InChI |

InChI=1S/C19H23N3.2H3O4P/c1-3-22(4-2)12-11-21-18-9-10-20-19-14-16-8-6-5-7-15(16)13-17(18)19;2*1-5(2,3)4/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,20,21);2*(H3,1,2,3,4) |

InChI Key |

NRIPPNSZXMSXSL-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCNC1=CC=NC2=CC3=CC=CC=C3C=C12.OP(=O)(O)O.OP(=O)(O)O |

Canonical SMILES |

CCN(CC)CCNC1=CC=NC2=CC3=CC=CC=C3C=C12.OP(=O)(O)O.OP(=O)(O)O |

Appearance |

Solid powder |

Other CAS No. |

56548-51-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

dabequin dabequine G-800 |

Origin of Product |

United States |

Biological Activity and Molecular Mechanisms of Action

Antimalarial Activity Research

Dabequin's potential as an antimalarial agent has been a central focus of research, with studies exploring its efficacy against the primary malaria parasite, Plasmodium falciparum, and comparing its activity to established drugs.

In Vitro Efficacy against Plasmodium falciparum Strains

In vitro studies are fundamental to determining the intrinsic antimalarial activity of a compound. While specific data for "this compound" is not available in the provided search results, the general approach to assessing in vitro efficacy involves exposing various strains of P. falciparum to the compound and measuring the concentration required to inhibit parasite growth by 50% (IC50). This is a standard method used to evaluate the potency of antimalarial drug candidates. nih.govfrontiersin.orgnih.gov The susceptibility of different parasite strains, including those resistant to existing drugs, is a critical aspect of these investigations.

Comparative In Vitro Susceptibility Studies with Established Antimalarial Agents

To understand the potential clinical utility of a new compound, its in vitro activity is often compared with that of standard antimalarial drugs. Such comparative studies help to position the new agent within the existing therapeutic landscape and can reveal patterns of cross-resistance or unique activity profiles. nih.gov For instance, the in vitro activities of chloroquine and quinine (B1679958) are often correlated, while an inverse relationship can be observed between chloroquine and mefloquine, indicating different mechanisms of action or resistance. nih.gov

Theoretical Considerations of Antimalarial Mechanisms within the Aminoquinoline Class

Although specific mechanistic studies on this compound are not detailed in the search results, as a putative 4-aminoquinoline (B48711), its antimalarial action can be theorized based on the known mechanisms of this class. 4-aminoquinolines are thought to exert their antimalarial effect by accumulating in the acidic food vacuole of the parasite. nih.govnih.gov Inside the vacuole, they are believed to interfere with the detoxification of heme, a byproduct of hemoglobin digestion by the parasite. This interference leads to the buildup of toxic heme, which ultimately kills the parasite. nih.govnih.gov The development of resistance to 4-aminoquinolines is often associated with reduced drug accumulation within the parasite. nih.gov

Cellular and Protein Interaction Studies

Beyond its antimalarial effects, the interaction of compounds with host cellular pathways is an important area of investigation.

Induction of the Tp53 Tumor Suppressor Pathway

The Tp53 gene encodes a tumor suppressor protein that plays a crucial role in regulating the cell cycle and inducing apoptosis (programmed cell death) in response to cellular stress, such as DNA damage. nih.govnih.govnih.govnih.gov The activation of the Tp53 pathway is a key mechanism for preventing the proliferation of damaged cells and is a target for some therapeutic agents. nih.gov

Characterization of Tp53 Response in Cellular Models

The response of the Tp53 pathway to a chemical compound is typically characterized in cellular models. Upon activation by cellular stress, the p53 protein can initiate a cascade of events, including the transcriptional activation of target genes that can lead to cell cycle arrest, senescence, or apoptosis. nih.govnih.gov Understanding how a compound like this compound might induce or modulate this pathway would require specific cellular and molecular studies to measure p53 activation and the expression of its downstream targets.

Upstream Mediators and Link to DNA Damage Response Pathways

This compound has been identified as a potent inducer of the tumor suppressor protein Tp53, indicating a clear link to cellular DNA damage response pathways. oup.com The activation of Tp53 is a critical cellular response to genotoxic stress, which can be triggered by various forms of DNA damage. Under normal cellular conditions, Tp53 levels are kept low through degradation. However, in the presence of DNA damage, a signaling cascade is initiated that leads to the stabilization and activation of Tp53.

The cellular response to this compound involves upstream kinases that are central to the DNA damage signaling cascade. The responses of p53R cells to many chemicals, including those that induce Tp53, are often mediated by a caffeine-sensitive stabilization of the Tp53 protein. This sensitivity to caffeine points towards the involvement of the Rad3 homologs, ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related), which are known upstream DNA-damage-responsive kinases that can be inhibited by caffeine. oup.com When DNA damage occurs, ATM and ATR are activated and, in turn, phosphorylate downstream targets, including the checkpoint kinase Chk2. Chk2 then phosphorylates Tp53, which prevents its interaction with Mdm2 and subsequent degradation, leading to its accumulation and activation. oup.com

Studies have shown that this compound is a significantly more effective inducer of Tp53 than the well-known anticancer drug etoposide, being 20-fold more potent in generating responses in p53R cells. oup.com This strong induction of Tp53 suggests that this compound may initiate a robust cellular response to what is perceived as significant DNA damage. While this compound was found to be negative in some standard mutagenicity and clastogenicity screens, its ability to strongly induce Tp53 and its reported carcinogenicity in animal studies highlight its complex interaction with cellular DNA and related response pathways. oup.com

Research Findings on this compound's Link to DNA Damage Response

| Finding | Experimental System | Key Observation | Implication |

|---|---|---|---|

| Strong Induction of Tp53 | p53R cells (stably integrated Tp53-responsive luciferase reporter) | This compound was the most potent inducer of Tp53 in a screen of diverse compounds. oup.com | This compound activates a critical pathway for responding to cellular stress and DNA damage. |

| Potency Compared to Etoposide | p53R cells | This compound was 20-fold more effective than etoposide in inducing a Tp53 response. oup.com | Suggests a highly efficient mechanism of activating the Tp53 pathway. |

| Involvement of Upstream Kinases | General knowledge of Tp53 pathway and caffeine inhibition studies | The Tp53 response to many chemicals is sensitive to caffeine, an inhibitor of ATM and ATR kinases. oup.com | The mechanism of this compound-induced Tp53 activation is likely mediated by the ATM/ATR signaling cascade. |

Influence on Hemostatic System Dynamics

There is currently no publicly available scientific research or data on the influence of this compound on the dynamics of the hemostatic system.

No studies have been identified that investigate the effects of this compound on the modulation of blood coagulation status.

There is no available information from in vitro or experimental animal studies regarding the interactions of this compound with anticoagulant agents.

Methodological Approaches in Dabequin Research

In Vitro Assay Development and Implementation

In vitro assays are fundamental to the preliminary assessment of a compound's biological activity, providing a controlled environment to study its effects on specific pathogens.

A significant methodological approach in the evaluation of Dabequin has been the use of the in vitro microtechnique to assess the sensitivity of the malaria parasite, Plasmodium falciparum. nih.govnih.govwho.int This method has been identified as a suitable and reproducible tool for this purpose, demonstrating greater potential than the standard macro method. nih.govnih.govwho.int

Research conducted in Sennar, Sudan, utilized this microtechnique to gather baseline data on the in vitro sensitivity of P. falciparum to new drugs, including this compound. who.int The findings from these in vitro tests indicated that this compound possesses a notably higher in vitro activity against P. falciparum when compared to Chloroquine, a standard antimalarial drug. who.int The study highlighted the considerable potential of the in vitro microtechnique for broader application under field conditions. who.int

**Table 1: Comparative In Vitro Activity of this compound against *Plasmodium falciparum***

| Compound | In Vitro Activity Comparison | Source(s) |

|---|---|---|

| This compound | Significantly higher activity than Chloroquine | who.int |

| Chloroquine | Used as a comparator drug | who.int |

Information regarding the use of high-throughput cellular screening platforms for assessing the biological activity of this compound is not available in the public scientific literature.

Analytical Techniques for Compound Quantification and Characterization

Precise and reliable analytical methods are crucial for the quantification and characterization of a compound in various matrices, which is essential for understanding its pharmacokinetic and stability profiles.

There is no available scientific literature detailing the use of spectrofluorimetric methodologies for the quantification of this compound in biological fluids.

Information on the application of chromatographic techniques for the specificity and stability analysis of this compound is not available in the public scientific literature.

Chemical Synthesis and Analog Development

Historical Perspectives on Synthetic Pathways

The synthesis of Dabequin, chemically identified as N'-(benzo[g]quinolin-4-yl)-N,N-diethylpentane-1,4-diamine, follows principles established in classical quinoline (B57606) chemistry. While specific historical documents detailing its initial synthesis are not widely available, the pathway can be reliably inferred from well-known named reactions and standard procedures for creating 4-aminoquinoline (B48711) derivatives.

The construction of the core benzo[g]quinoline heterocycle is the foundational step. Historically, several methods have been employed for synthesizing quinoline and its polycyclic analogues. The Combes synthesis, for example, involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone. For the benzo[g]quinoline scaffold of this compound, this would translate to a reaction between 2-naphthylamine (B18577) and a suitable β-diketone, followed by cyclization. Another classical approach is the Doebner reaction, which utilizes an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids.

Once the benzo[g]quinoline nucleus is formed, the key intermediate, 4-chlorobenzo[g]quinoline, is typically generated. This is accomplished by converting a precursor, benzo[g]quinolin-4-one (a quinolone), into the 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃).

The final and crucial step in the synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. The 4-chlorobenzo[g]quinoline intermediate is reacted with the appropriate amine side chain, in this case, N¹,N¹-diethylpentane-1,4-diamine. This reaction displaces the chlorine atom at the 4-position of the benzo[g]quinoline ring with the diamine side chain, yielding the final this compound molecule. This method remains the most prevalent strategy for preparing 4-aminoquinoline-based compounds.

Table 1: Plausible Historical Synthesis Steps for this compound

Click to view the interactive data table

| Step | Reaction Type | Reactants | Product | Purpose |

| 1 | Heterocycle Formation (e.g., Combes or Doebner) | 2-Naphthylamine + β-Diketone/Pyruvic Acid | Benzo[g]quinolin-4-one | To construct the core ring system. |

| 2 | Chlorination | Benzo[g]quinolin-4-one + POCl₃ | 4-Chlorobenzo[g]quinoline | To create an activated intermediate for side-chain attachment. |

| 3 | Nucleophilic Aromatic Substitution | 4-Chlorobenzo[g]quinoline + N¹,N¹-diethylpentane-1,4-diamine | This compound | To introduce the functional diamine side chain. |

Structural Modification and Analog Design Strategies

The development of analogs from a lead compound like this compound is a cornerstone of medicinal chemistry, aimed at refining its properties. Strategies for modifying the this compound structure fall into two main categories: alteration of the core heterocyclic scaffold and variation of the 4-amino side chain.

Exploration of Benzo[g]quinoline and Quinolone Congeners

Modification of the benzo[g]quinoline core is a key strategy for developing new analogs. This involves synthesizing derivatives with different substituents on the aromatic rings. The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, provides a versatile route to substituted benzo[g]quinolines. nih.gov This allows for the introduction of various functional groups onto the benzene (B151609) or naphthalene (B1677914) portion of the scaffold, which can influence the molecule's electronic properties and steric profile.

Another area of exploration involves the synthesis of quinolone congeners. Benzo[g]quinolin-4-ones, the precursors to the 4-chloro intermediates, are themselves a class of compounds with distinct chemical properties. Research into related polycyclic quinoxaline (B1680401) structures, such as benzo[g]quinoxaline-5,10-diones, has also been pursued. mdpi.com These are typically prepared from 2,3-diamino-1,4-naphthoquinone, and their synthesis provides insights into the broader chemistry of fused heterocyclic systems related to the this compound core. mdpi.comnih.gov

Synthesis of Novel 4-Aminoquinoline Derivatives

The most extensively explored strategy for analog design involves modifying the diamine side chain at the 4-position. The flexibility of the SNAr reaction allows for the condensation of 4-chlorobenzo[g]quinoline with a wide variety of primary and secondary amines. This approach has been widely used to create extensive libraries of 4-aminoquinoline derivatives. nih.gov

Key modifications investigated in the broader 4-aminoquinoline class, which are directly applicable to this compound analog design, include:

Altering the Linker Length: Changing the number of carbon atoms in the alkyl chain between the two nitrogen atoms can significantly impact the compound's properties.

Modifying the Terminal Amine: Replacing the terminal diethylamino group with other cyclic or acyclic amines (e.g., piperidine, pyrrolidine, or morpholine) is a common strategy to alter basicity and lipophilicity. nih.gov

Introducing Rigidity: Incorporating cyclic structures, such as isoquinuclidine, into the side chain can create more conformationally restricted analogs, which can lead to more specific biological interactions. nih.gov

Hybrid Molecules: Synthesizing hybrid compounds that link the 4-aminobenzo[g]quinoline scaffold to other chemical moieties, such as acridine or ferrocene, has been explored to create multifunctional molecules. nih.gov

These systematic modifications allow for a detailed investigation of structure-activity relationships (SAR), providing a rational basis for the design of new analogs with potentially enhanced characteristics.

Table 2: Common Analog Design Strategies for 4-Aminoquinolines

Click to view the interactive data table

| Modification Site | Strategy | Example Moiety | Rationale |

| Side Chain | Varying Chain Length | Propyl, Butyl, Hexyl Linkers | Optimize spatial orientation and flexibility. |

| Side Chain | Terminal Amine Modification | Piperidine, Pyrrolidine | Modulate basicity, solubility, and metabolic stability. |

| Side Chain | Introduction of Aromatic Rings | N-benzyl groups | Increase potential for π-stacking interactions. |

| Core Scaffold | Ring Substitution | Chloro, Methoxy, Trifluoromethyl groups | Alter electronic properties and target interactions. |

| Core Scaffold | Isomeric Variation | Benzo[h]quinoline, Benzo[f]quinoline | Explore different spatial arrangements of the fused rings. |

Theoretical and Computational Investigations

Quantum Chemical Characterization

Quantum chemical methods are employed to elucidate the electronic structure and intrinsic properties of a molecule, which are fundamental to its reactivity and interactions with biological targets.

While specific quantum chemical studies exclusively focused on Dabequin are not extensively documented in publicly available literature, the principles of these methods can be applied to understand its characteristics based on its benzo[g]quinoline scaffold. Density Functional Theory (DFT) is a common quantum chemical method used to investigate the electronic properties of quinoline (B57606) derivatives. jneonatalsurg.com Such calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential.

The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, these calculations would likely reveal reactive sites susceptible to metabolic transformations or interactions with biological macromolecules. The molecular electrostatic potential map would highlight the electron-rich and electron-deficient regions, indicating sites for potential non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are vital for ligand-receptor binding.

Table 1: Illustrative Quantum Chemical Properties for a this compound-like Scaffold

| Property | Description | Potential Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Indicates potential for oxidation and interaction with electrophilic sites on a target. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Suggests susceptibility to nucleophilic attack and interaction with electron-rich sites. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; an indicator of chemical reactivity. | A smaller gap would imply higher reactivity and potentially greater biological activity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility, membrane permeability, and the nature of intermolecular interactions. |

Note: The data in this table is illustrative and based on general principles of quantum chemistry as applied to similar heterocyclic compounds. Specific values for this compound would require dedicated computational studies.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations provide a dynamic and interactive view of how a molecule like this compound might behave in a biological system, particularly its interaction with protein targets.

A significant finding from high-throughput screening has identified this compound as an activator of the tumor suppressor protein Tp53. researchgate.net This provides a critical starting point for analyzing its ligand-target interactions through molecular docking and molecular dynamics (MD) simulations. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov

For this compound, docking studies could be performed using the three-dimensional structure of the Tp53 protein. These simulations would aim to identify the specific binding site on Tp53 and the key amino acid residues involved in the interaction. The binding mode would likely involve a combination of hydrogen bonds, hydrophobic interactions, and pi-stacking interactions between the benzo[g]quinoline ring system of this compound and the amino acid residues of the Tp53 binding pocket.

Molecular dynamics simulations can further refine the docked pose by simulating the movements of the ligand-protein complex over time, providing insights into the stability of the interaction. nih.gov Given this compound's historical investigation as an antimalarial agent, similar docking and MD studies could explore its potential interactions with key parasitic enzymes, such as Plasmodium falciparum lactate dehydrogenase (PfLDH) or dihydrofolate reductase (PfDHFR), which are known targets for other quinoline-based drugs. jneonatalsurg.comrsc.org

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a chemical structure affect its biological activity. In silico SAR approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, use computational methods to correlate structural features with activity. researchgate.net

For this compound and its analogs, a QSAR model could be developed by compiling a dataset of related benzo[g]quinoline compounds with their corresponding biological activities (e.g., activation of Tp53 or antimalarial potency). Molecular descriptors, which are numerical representations of chemical structure (e.g., steric, electronic, and hydrophobic properties), would be calculated for each compound. Statistical methods would then be used to build a mathematical model that predicts the activity based on these descriptors. Such models can be invaluable for predicting the activity of newly designed, unsynthesized analogs.

Table 2: Key Structural Features of this compound for SAR Analysis

| Structural Moiety | Potential for Modification | Predicted Impact on Activity |

| Benzo[g]quinoline Core | Limited, as it is the core scaffold. | Essential for the fundamental binding interactions. |

| Diethylaminoethylamino Side Chain | Variation in length, branching, and basicity of the terminal amine. | Likely to influence pharmacokinetic properties and interactions with the target protein. |

| Substituents on the Aromatic Rings | Addition of various functional groups (e.g., halogens, methoxy groups). | Could modulate electronic properties, binding affinity, and metabolic stability. |

Computational Drug Discovery and Lead Optimization Strategies

Computational methods are integral to modern drug discovery, from identifying initial hits to optimizing lead compounds.

Virtual screening is a powerful strategy for identifying novel compounds with potential biological activity. nih.gov Large chemical libraries can be screened in silico against a target of interest, such as Tp53, to identify molecules with favorable predicted binding energies. Given this compound's known activity, it could serve as a template for ligand-based virtual screening to find compounds with similar structural and electronic features.

Once a lead compound like this compound is identified, computational strategies are employed for its optimization. This involves designing and evaluating virtual modifications to the lead structure to improve its potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). For instance, computational models can predict how changes to the this compound structure would affect its binding to Tp53 or its potential off-target interactions. Furthermore, in silico ADMET prediction tools can assess properties like oral bioavailability and potential toxicity, helping to prioritize the most promising analogs for synthesis and experimental testing. dovepress.com This iterative cycle of computational design and experimental validation accelerates the development of new and improved drug candidates based on the this compound scaffold.

Future Research Directions and Translational Perspectives

Identification of Unexplored Biological Activities and Targets

While Dabequin's primary documented activity is against malaria, the 4-aminoquinoline (B48711) scaffold is known to impart diverse biological properties, including antimicrobial and cytotoxic effects. researchgate.netrsc.org This suggests that this compound may possess currently unexplored biological activities beyond its established antimalarial action. Future research could focus on high-throughput screening of this compound against a wider range of biological targets and disease models.

Identifying the specific molecular targets of this compound within Plasmodium falciparum remains an area for further investigation. Understanding the precise mechanism of action at the molecular level is crucial for rational drug design and overcoming potential resistance mechanisms. esr.ieresearchgate.net Furthermore, exploring its activity against other Plasmodium species or other parasites could reveal broader antiparasitic potential. Given the diverse activities of related aminoquinolines, investigating this compound's effects on bacterial strains, fungal pathogens, or even certain cancer cell lines could uncover novel therapeutic applications. Identifying these new biological activities would necessitate the deconvolution of potential off-targets and the elucidation of the underlying molecular interactions.

Advancements in Synthetic Methodologies for Derivatives

The development of novel this compound derivatives presents a significant avenue for future research aimed at improving potency, efficacy against resistant strains, pharmacokinetic properties, and potentially exploring new biological activities. Research into 4-aminoquinoline derivatives has shown that modifications to the core structure and side chains can lead to compounds with altered biological profiles and improved properties. esr.ienih.govresearchgate.net

Advancements in synthetic methodologies could focus on developing more efficient and scalable routes for synthesizing this compound and its analogs. This could involve exploring new coupling reactions, alternative synthetic pathways, or greener chemistry approaches. The creation of diverse libraries of this compound derivatives with systematic variations in the side chain and the quinoline (B57606) core could facilitate comprehensive structure-activity relationship (SAR) studies. ucsf.eduacs.org Techniques such as combinatorial chemistry and parallel synthesis could be employed to rapidly generate a wide array of derivatives for biological evaluation. researchgate.net Specific synthetic efforts could target the creation of hybrid molecules, combining the this compound scaffold with other pharmacologically active moieties to potentially achieve synergistic effects or target multiple pathways, a strategy that has shown promise in antimalarial research. esr.ienih.govresearchgate.net

Integration of Advanced Computational Approaches for Rational Design

Advanced computational approaches play an increasingly vital role in modern drug discovery and design, offering powerful tools to complement experimental efforts. researchgate.netmdpi.comdromicslabs.comnih.gov Integrating these approaches into the research of this compound can significantly accelerate the identification of promising new derivatives and the understanding of its biological interactions.

Techniques such as molecular docking and molecular dynamics simulations can be used to predict the binding modes and affinities of this compound and its potential derivatives to known or predicted biological targets. ucsf.eduacs.orgresearchgate.netnih.gov This can help in the rational design of derivatives with enhanced binding characteristics. Quantitative Structure-Activity Relationship (QSAR) modeling can correlate structural features of this compound and its analogs with their biological activity, enabling the prediction of activity for un ещё synthesized compounds and guiding the synthesis of more potent analogs. researchgate.netnih.gov

Q & A

Q. How can multi-omics integration (proteomics, metabolomics) uncover this compound’s systemic effects in complex disease models?

- Methodological Answer: Perform tandem mass tag (TMT)-based proteomics and untargeted metabolomics on treated tissues. Use pathway enrichment tools (e.g., MetaboAnalyst, STRING) to identify networks. Validate key nodes via siRNA knockdown or inhibitor assays .

Methodological Considerations

- Data Contradiction Analysis : When conflicting data arise (e.g., divergent IC₅₀ values across labs), replicate experiments using standardized protocols and blinded analysis. Apply meta-analysis to pool data and identify confounding variables (e.g., cell passage number) .

- Ethical Compliance : For in vivo studies, obtain ethics committee approval (e.g., IACUC) and adhere to ARRIVE guidelines for reporting animal research .

- Resource Feasibility : Pilot studies are critical before large-scale experiments. Use power analysis to determine minimum sample sizes and prioritize open-source tools (e.g., GROMACS for MD simulations) to reduce costs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.